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Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic and

pharmacodynamic properties of ODM-208 (also known as opevesostat or MK-5684), an

investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme. The

information is primarily derived from the Phase 1/2 CYPIDES clinical trial (NCT03436485) in

patients with metastatic castration-resistant prostate cancer (mCRPC).

Introduction
ODM-208 is a first-in-class inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2]

CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of

cholesterol to pregnenolone.[3] By blocking this initial step, ODM-208 suppresses the

production of all downstream steroid hormones and their precursors, which can activate the

androgen receptor (AR) signaling pathway, a key driver in prostate cancer.[2] This makes it a

promising therapeutic agent for hormone-dependent cancers, particularly in late-stage mCRPC,

including cases with AR ligand-binding domain (LBD) mutations that confer resistance to other

hormonal therapies.[2]

Pharmacokinetics
The pharmacokinetics of ODM-208 have been evaluated in patients with mCRPC and in

healthy volunteers. Plasma exposure to ODM-208 has been found to be dose-proportional.[2]
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Food Effect (in Healthy Volunteers)
A study in healthy male subjects assessed the impact of a high-fat meal on the

pharmacokinetics of a single 5 mg dose of ODM-208. While total drug exposure (AUC) was not

significantly affected, the rate of absorption was altered.[4]

Table 1: Effect of a High-Fat Meal on ODM-208 Pharmacokinetic Parameters[4]
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Parameter
Fed State
(Geometric Mean)

Fasted State
(Geometric Mean)

Geometric Mean
Ratio (GMR) (90%
CI)

Cmax - - 0.59 (0.52 - 0.68)

AUCinf - - 0.97 (0.93 - 1.02)

AUClast - - 0.97 (0.92 - 1.02)

Median Tmax 2.00 hours 0.50 hours -

Data from a single-

dose, crossover study

in 14 healthy males

receiving a 5 mg

dose.[4]

Cmax: Maximum

plasma concentration;

AUCinf: Area under

the plasma

concentration-time

curve from time zero

to infinity; AUClast:

Area under the

plasma concentration-

time curve to the last

measurable

concentration; Tmax:

Time to reach

maximum plasma

concentration.

Drug-Drug Interaction Potential (in mCRPC Patients)
To assess the potential for ODM-208 and its active metabolite, M1, to inhibit CYP3A4-mediated

metabolism, a study was conducted with midazolam, a sensitive CYP3A4 substrate. The
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results indicate that ODM-208 is unlikely to cause clinically significant drug-drug interactions

with co-administered CYP3A4 substrates.[4]

Table 2: Effect of ODM-208 on Midazolam Pharmacokinetic Parameters[4]

Parameter
Midazolam Alone
(Geometric Mean)

Midazolam + ODM-
208 (Geometric
Mean)

Geometric Mean
Ratio (GMR) (90%
CI)

Cmax - - 0.92 (0.73 - 1.16)

AUCt - - 0.88 (0.75 - 1.03)

AUCinf - - 0.85 (0.72 - 1.00)

Data from a study in

14 male patients with

mCRPC receiving

ODM-208 5 mg twice

daily.[4]

AUCt: Area under the

plasma concentration-

time curve to the last

sampling time.

Pharmacodynamics
ODM-208 has demonstrated potent and rapid pharmacodynamic effects consistent with its

mechanism of action.

Steroid Hormone Suppression
ODM-208 administration leads to a profound suppression of the steroidogenic cascade.[2][5]

Table 3: Pharmacodynamic Effects of ODM-208 on Steroid Hormones[2][3][5]
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Biomarker
Baseline Level
(Median)

Effect of ODM-208
Treatment

Onset of Effect

Serum Testosterone
3.0 ng/dL (IQR: 1.3-

6.2)

Declined to

undetectable levels in

87% of patients

Within the first week

Serum DHEA

Sulphate
Detectable Undetectable After 4 weeks

Androstenedione Detectable Undetectable After 4 weeks

Pregnenolone Detectable Undetectable After 4 weeks

Data from the

CYPIDES trial at the

recommended Phase

2 dose of 5 mg twice

daily.[2][3][5]

Anti-Tumor Activity (PSA Response)
The potent inhibition of steroid synthesis translates into promising anti-tumor activity, as

measured by declines in prostate-specific antigen (PSA) levels. The response is particularly

pronounced in patients with activating AR-LBD mutations.[5][6]

Table 4: PSA Response (≥50% decline) in the CYPIDES Trial[5][6]

Patient Cohort Phase 1 Phase 2a

AR LBD Mutation-Positive 73.7% (14 of 19) 53.3% (24 of 45)

AR Wild-Type 8.7% (2 of 23) -

The most common treatment-related adverse event is adrenal insufficiency, which is an

expected consequence of the drug's mechanism and is managed with glucocorticoid and

mineralocorticoid replacement therapy.[5]
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The following protocols are based on the methodologies described for the CYPIDES

(NCT03436485) clinical trial.[5][6]

Clinical Trial Protocol (Phase 1/2 CYPIDES)
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and

preliminary efficacy of ODM-208 in patients with progressive mCRPC.[6][7]

Patient Population: Adult males with histologically confirmed prostate adenocarcinoma,

metastatic castration-resistant disease (serum testosterone < 50 ng/dL), and prior treatment

with at least one AR pathway inhibitor and at least one taxane-based chemotherapy.[7]

Study Design:

Phase 1: Open-label, 3+3 dose-escalation and de-escalation design. Doses ranged from

10 to 150 mg/day. The recommended Phase 2 dose (RP2D) was determined to be 5 mg

twice daily.[2][5]

Phase 2: Open-label, single-arm expansion at the RP2D, enrolling patients with activating

AR-LBD mutations.[5]

Treatment Regimen:

Administer ODM-208 orally at the specified dose (e.g., 5 mg twice daily).

Concurrently administer glucocorticoid replacement therapy (e.g., dexamethasone 1 mg

daily) and mineralocorticoid replacement therapy (e.g., fludrocortisone 0.1 mg daily) to

manage adrenal insufficiency.[5]

Continue ongoing androgen deprivation therapy (ADT) with a GnRH analogue or

antagonist.[6]

Continue treatment until disease progression or unacceptable toxicity.[8]

Assessments:

Safety: Monitor for adverse events, with a focus on signs of adrenal insufficiency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://www.researchgate.net/publication/391189068_Abstract_CT176_Pharmacokinetics_PK_of_the_novel_nonsteroidal_CYP11A1_inhibitor_opevesostat_ODM-208MK-5684_Interaction_potential_with_midazolam_and_effect_of_food
https://www.researchgate.net/publication/391189068_Abstract_CT176_Pharmacokinetics_PK_of_the_novel_nonsteroidal_CYP11A1_inhibitor_opevesostat_ODM-208MK-5684_Interaction_potential_with_midazolam_and_effect_of_food
https://www.urotoday.com/conference-highlights/esmo-2024/esmo-2024-prostate-cancer/154774-esmo-2024-opevesostat-mk-5684-odm-208-an-oral-cyp11a1-inhibitor-in-metastatic-castration-resistant-prostate-cancer-mcrpc-updated-cypides-phase-2-results.html
https://www.urotoday.com/conference-highlights/esmo-2024/esmo-2024-prostate-cancer/154774-esmo-2024-opevesostat-mk-5684-odm-208-an-oral-cyp11a1-inhibitor-in-metastatic-castration-resistant-prostate-cancer-mcrpc-updated-cypides-phase-2-results.html
https://www.orionpharma.com/4938f1/globalassets/investors/reports-and-presentations/2020/orion_investor_presentation_handout-q42020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://www.researchgate.net/publication/391189068_Abstract_CT176_Pharmacokinetics_PK_of_the_novel_nonsteroidal_CYP11A1_inhibitor_opevesostat_ODM-208MK-5684_Interaction_potential_with_midazolam_and_effect_of_food
https://helda.helsinki.fi/bitstreams/7c2075e9-2e48-41e4-a71a-095cca318b2c/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics: Collect serial blood samples at specified time points to determine

plasma concentrations of ODM-208.

Pharmacodynamics: Collect blood samples to measure serum levels of testosterone and

other steroid hormones at baseline and during treatment.

Efficacy: Monitor PSA levels every 3-4 weeks. Perform radiographic imaging (CT and bone

scans) at baseline and regular intervals to assess tumor response according to RECIST

criteria.

Biomarker Analysis: Use a cell-free DNA assay (e.g., Guardant360) to determine AR-LBD

mutation status from blood samples.[9]

Pharmacokinetic Analysis Protocol
Objective: To determine the pharmacokinetic parameters of ODM-208 in patient plasma.

Methodology:

Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-

defined time points before and after drug administration.

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples

frozen at -70°C or below until analysis.

Bioanalysis:

Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method to quantify the concentration of ODM-208 in plasma samples.[4]

Note: Specific assay parameters such as the LC column, mobile phases, gradient, and

mass spectrometer settings are not detailed in the available literature but would require

standard validation procedures for accuracy, precision, linearity, and stability.

Data Analysis:

Calculate pharmacokinetic parameters using a noncompartmental analysis method.[4]
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Key parameters to calculate include Cmax, Tmax, AUC, and elimination half-life (t1/2).
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Caption: Mechanism of action of ODM-208 in blocking steroid biosynthesis.

Experimental Workflow Diagram
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Caption: Workflow for the CYPIDES clinical trial of ODM-208.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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